N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (CAS: 1187165-09-8) is a piperidine-derived acetamide compound characterized by a methyl group and a 2-amino-acetyl substituent on the piperidine ring. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.3 g/mol. This compound has been utilized in pharmaceutical research, particularly in studies targeting central nervous system (CNS) receptors and enzyme modulation.
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-9(15)13(2)7-10-4-3-5-14(8-10)11(16)6-12/h10H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZKXHCZELSDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the use of N-methylacetamide and 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to achieve high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, bases like triethylamine, and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide
- Structure : Differs by an ethyl group instead of methyl on the acetamide nitrogen.
- Molecular Formula : C₁₂H₂₃N₃O₂ (MW: 241.3 g/mol).
- Synthesized via similar methods, with intermediates purified by column chromatography .
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
- Structure: Replaces the amino group with a chloro substituent on the acetyl moiety.
- Molecular Formula : C₁₁H₁₉ClN₂O₂ (MW: 246.74 g/mol).
- Key Data: The chloro group increases electrophilicity, making it a precursor for nucleophilic substitution reactions.
Variations in the Amino-Acetyl Side Chain
N-{[1-(L-Alanyl)-3-piperidinyl]methyl}-N-ethylacetamide
- Structure: Substitutes the 2-amino-acetyl group with an L-alanyl (2-aminopropanoyl) residue.
- Molecular Formula : C₁₃H₂₅N₃O₂ (MW: 255.4 g/mol).
- Key Data : Enhanced stereochemical complexity due to the chiral alanyl group. This modification may improve receptor selectivity in peptide-mimetic drug design .
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Structure: Features a hydroxyimino group instead of an amino-acetyl chain.
- Molecular Formula : C₉H₁₇N₃O₂ (MW: 199.3 g/mol).
- Key Data: Synthesized via two methods (68–72% yield), validated by NMR and HRMS. The hydroxyimino group introduces hydrogen-bonding capabilities, influencing solubility and target binding .
Analogous Compounds with Pyrrolidine Cores
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Structure : Replaces piperidine with pyrrolidine, reducing ring size from six- to five-membered.
- Molecular Formula : C₁₀H₁₉N₃O₂ (MW: 213.3 g/mol).
- CymitQuimica lists this compound as discontinued .
Comparative Data Table
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and an acetamide group, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This structure is often associated with various biological activities, making it a valuable scaffold in drug design.
Research indicates that this compound interacts with specific molecular targets within biological systems, such as enzymes and receptors. The mechanism of action likely involves modulation of these targets, leading to alterations in cellular pathways and physiological effects. For instance, studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research has demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For example, a study indicated that derivatives showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard reference drugs like bleomycin .
Antimicrobial Properties
This compound may also possess antimicrobial properties. Investigations into related piperidine compounds have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest potential efficacy in treating bacterial infections .
Case Study 1: Cancer Treatment
In a recent study exploring the efficacy of piperidine derivatives in cancer therapy, researchers synthesized several related compounds and evaluated their cytotoxic effects on cancer cell lines. This compound was one of the candidates tested, showing promising results in reducing cell viability and inducing apoptosis through specific pathways .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial effects of various piperidine derivatives against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an antimicrobial agent .
Research Findings
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Biological Activity | Model/System | Result |
|---|---|---|
| Anticancer | FaDu cells | Induced apoptosis; better cytotoxicity than bleomycin |
| Antimicrobial | E. coli | MIC < 125 µg/mL |
| Antimicrobial | S. aureus | Significant inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
